molecular formula C19H23NO4 B1416018 3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid CAS No. 927801-66-9

3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid

Cat. No. B1416018
CAS RN: 927801-66-9
M. Wt: 329.4 g/mol
InChI Key: SYKLKEIYKZBEEA-UHFFFAOYSA-N
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Description

The compound “3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid” is a chemical compound with the molecular formula C12H18BNO4 . It is also known as (3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid .


Synthesis Analysis

The synthesis of this compound involves the use of a chiral catalyst in a hydrogenation kettle . The reactants are added sequentially into a toluene solution, and the reaction is carried out at 55°C for 12 hours under pressure .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H18BNO4/c1-12(2,3)19-11(18)13-8(10(16)17)6-4-7(5-6)9(14)15/h4-7,16-17H,8H2,1-3H3,(H,13,18)(H,14,15)(H,16,17) .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 370.4±41.0 °C at 760 mmHg . The compound has 5 H-bond acceptors and 2 H-bond donors .

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of a related compound, O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, has been studied to examine the role of N-methylation in peptide conformation. This research provides insights into the structural aspects of similar compounds (Jankowska et al., 2002).

Chemical Synthesis and Applications

  • A study focused on the N-tert-butoxycarbonylation of amines using H3PW12O40 as an efficient catalyst, highlighting its importance in the synthesis of N-Boc derivatives, which are crucial for peptide synthesis (Heydari et al., 2007).
  • The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was developed, showing the versatility of this chemical group in synthesizing unnatural amino acids (Bakonyi et al., 2013).

Molecular Characterization

  • Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a novel heterocyclic amino acid, was characterized, demonstrating the importance of such compounds in understanding new molecular structures (Dzedulionytė et al., 2021).

Quantitative Analysis

  • A method for the quantitative determination of the tert-butyloxycarbonyl group in amino acid and peptide derivatives was developed, indicating its significance in analytical chemistry (Ehrlich-Rogozinski, 1974).

Synthesis of Specific Derivatives

  • Efforts towards the synthesis of microsporin B involved the preparation of both isomers of a key amino acid fragment containing the tert-butoxycarbonyl group, highlighting its utility in complex organic syntheses (Swaroop et al., 2014).

Safety and Hazards

The safety information available indicates that this compound has a hazard statement of H317 . This suggests that it may cause an allergic skin reaction. The precautionary statements include P261-P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5-phenylcyclohexa-2,4-diene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-18(2,3)24-17(23)20-13-19(16(21)22)11-7-10-15(12-19)14-8-5-4-6-9-14/h4-11H,12-13H2,1-3H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKLKEIYKZBEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC(=CC=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid
Reactant of Route 2
3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid
Reactant of Route 3
3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid
Reactant of Route 4
3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid
Reactant of Route 5
3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid
Reactant of Route 6
3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid

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